molecular formula C8H12N2 B1229533 2,4-Dimethylbenzene-1,3-diamine CAS No. 13438-26-1

2,4-Dimethylbenzene-1,3-diamine

Cat. No. B1229533
CAS RN: 13438-26-1
M. Wt: 136.19 g/mol
InChI Key: XVBLEUZLLURXTF-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzene-1,3-diamine, also known as 1,3-Benzenediamine, 2,4-dimethyl-, is an organic compound with the molecular formula C8H12N2 . It has an average mass of 136.194 Da and a mono-isotopic mass of 136.100052 Da .


Synthesis Analysis

A novel aromatic diamine monomer with asymmetric large side group: 4- (2,4,6-trimethyl)phenoxy-1,3-diaminobenzene, was synthesized by a two-step organic reaction . The monomer was separately subjected to a one-step high-temperature polycondensation reaction with three commercial aromatic dianhydrides to obtain a series of polyimides .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethylbenzene-1,3-diamine consists of a benzene ring substituted with two methyl groups and two amine groups . The compound has a density of 1.1±0.1 g/cm3 .


Physical And Chemical Properties Analysis

2,4-Dimethylbenzene-1,3-diamine has a density of 1.1±0.1 g/cm3, a boiling point of 290.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 52.9±3.0 kJ/mol and a flash point of 152.7±25.4 °C .

Scientific Research Applications

Medicine: Antimicrobial Agents

2,4-Dimethylbenzene-1,3-diamine has potential applications in the medical field as a precursor for synthesizing antimicrobial and antibiofilm agents . These compounds can be crucial in developing new treatments against resistant strains of bacteria and fungi, addressing the growing concern of antibiotic resistance.

Agriculture: Pesticide Synthesis

In agriculture, this compound could be used to synthesize novel pesticides. Its structural properties allow for the creation of derivatives that may act as effective agents in protecting crops from pests and diseases, contributing to increased agricultural productivity .

Materials Science: Polymer Synthesis

The diamine serves as a building block in the synthesis of polymers. It can be involved in creating polyimides and other high-performance materials that are valuable in various industrial applications, including electronics and aerospace engineering .

Environmental Science: Pollution Remediation

Research suggests that derivatives of 2,4-Dimethylbenzene-1,3-diamine could be used in environmental science for pollution remediation. These compounds might play a role in the development of new materials or processes for treating industrial waste and reducing environmental pollutants .

Biochemistry: Enzyme Inhibition

In biochemistry, this diamine could be explored for its enzyme inhibition properties. It may interact with specific enzymes, potentially leading to new insights into enzyme function and the development of enzyme inhibitors for therapeutic use .

Industrial Processes: Chemical Manufacturing

2,4-Dimethylbenzene-1,3-diamine is relevant in industrial processes, particularly in the chemical manufacturing sector. It can be used in closed batch processes and as an intermediate in the synthesis of various chemicals, playing a significant role in the production of dyes, resins, and other industrial chemicals .

properties

IUPAC Name

2,4-dimethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBLEUZLLURXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405019
Record name 2,4-dimethylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylbenzene-1,3-diamine

CAS RN

13438-26-1
Record name 2,4-dimethylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.76 g of dicobalt octacarbonyl, 0.3 g of various aromatic nitriles and 20 ml of m-xylene as a solvent were charged into a 100 ml eggplant type flask equipped with a reflux condenser and a gas inlet tube, and the air was thoroughly replaced while introducing nitrogen through the gas inlet tube. Thereafter, the flask was heated in an oil bath and the temperature of oil bath was elevated to 160° C. The flask was heated for 90 minutes under reflux conditions while passing nitrogen therethrough, and then the heating was discontinued and the flask was cooled to room temperature. The precipitate formed was directly transferred into a shaking type autoclave having a net capacity of 100 ml together with solvent m-xylene. After adding 10 g of isophthalonitrile and 10 ml of m-xylene thereto, the gas in the autoclave was replaced with nitrogen. After adding 10 ml of liquid ammonia thereto, hydrogen was fed up to a pressure of 260 kg/cm2 gage and the hydrogenation of isophthalonitrile was carried out at a reaction temperature of 100° C. until no absorption of hydrogen took place. The m-xylenediamine thus formed was analyzed by gas chromatography, the results as shown in Table 1 were obtained.
Quantity
10 g
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10 mL
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liquid
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10 mL
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20 mL
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0.76 g
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[Compound]
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aromatic nitriles
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0.3 g
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

0.76 g of dicobalt octacarbonyl, 1 g of isophthalonitrile and 20 ml of m-xylene were charged into a 100 ml eggplant type flask equipped with a reflux condenser and a gas inlet tube and the air in the flask was thoroughly replaced while introducing carbon monoxide through the gas inlet tube. Thereafter, the flask was heated in an oil bath at 160° C. for 90 minutes under reflux while passing carbon monoxide therethrough. After the heating, the flask was cooled to room temperature and the resulting precipitate was directly transferred into a 100 ml shaking type autoclave together with solvent m-xylene. After adding 9 g of isophthalonitrile and 10 ml of m-xylene thereto, the gas in the autoclave was replaced with hydrogen. Further 10 ml of liquid ammonia was added thereto and the isophthalonitrile was hydrogenated at a reaction temperature of 100° C. under an initially charged hydrogen pressure of 260 kg/cm2 gage. The reaction was completed in 120 minutes and m-xylenediamine was obtained in a yield of 96.4%.
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0 (± 1) mol
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20 mL
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0.76 g
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catalyst
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9 g
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10 mL
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10 mL
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Yield
96.4%

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